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Chemical and Pharmacological Profile

Ilorasertib (ABT-348) is a potent, orally active, ATP-competitive small-molecule inhibitor that targets

Aurora kinases and vascular endothelial growth factor (VEGF) and platelet-derived growth factor

(PDGF) receptors, positioning it as a multi-targeted therapeutic agent for hematologic malignancies and

solid tumors [1] [2] [3].

Key In Vitro Pharmacological Data

Table 1: In vitro inhibitory profile (IC₅₀) of Ilorasertib against key kinase targets [3].

Target Kinase Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM)

Aurora A 120 189

Aurora B 7 13 (autophosphorylation), 21 (Histone H3 phosphorylation)

Aurora C 1 13
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Target Kinase Biochemical IC₅₀ (nM) Cellular IC₅₀ (nM)

VEGFR1 1 0.3

VEGFR2 2 5

FLT-3 1 2

CSF-1R 3 3

c-KIT 20 45

PDGFR-α 11 16

PDGFR-β 13 11

Clinical Pharmacokinetic Characteristics

Clinical pharmacokinetics of ilorasertib were characterized in phase 1 trials involving patients with

advanced solid tumours and hematologic malignancies [1] [2] [4].

Summary of Clinical PK Parameters

Table 2: Key pharmacokinetic parameters of ilorasertib from phase 1 clinical trials [1] [2] [4].

Parameter Value / Finding Notes

Half-life (t₁/₂) ~15 hours Oral administration [1]

Oral Absorption Dose-proportional Across tested dose ranges [1]

Tₘₐₓ Not explicitly reported -

Protein Binding Not reported for ilorasertib -

Metabolism Not reported for ilorasertib -
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Parameter Value / Finding Notes

Drug Interaction
(Azacitidine)

No interaction observed Coadministration in hematologic
malignancy trial [1]

Recommended Phase 2
Dose (Oral)

540 mg once weekly or 480 mg
twice weekly

For 28-day cycle [1]

Detailed Clinical Study Designs and Protocols

The clinical pharmacokinetic profile of ilorasertib was established through two primary phase 1 dose-

escalation trials.

Protocol 1: Study in Hematologic Malignancies

This trial defined the safety, pharmacokinetics, and preliminary antitumor activity of ilorasertib as

monotherapy or combined with azacitidine in advanced hematologic malignancies [1] [4].

Patient Population: 52 adults (median age 67 years) with acute myelogenous leukemia (AML;
n=38), myelodysplastic syndrome (MDS; n=12), or chronic myelomonocytic leukemia (CMML; n=2). A

high proportion (35%) had received >4 prior regimens [1].
Study Arms and Dosing:

Arm A: Oral ilorasertib once weekly on Days 1, 8, 15 of a 28-day cycle.
Arm B: Oral ilorasertib twice weekly on Days 1, 2, 8, 9, 15, 16 of a 28-day cycle.

Arm C: Oral ilorasertib once weekly (Days 1, 8, 15) plus azacitidine (IV or SC on Days 1-7) of
a 28-day cycle.

Arm D: Intravenous ilorasertib once weekly on Days 1, 8, 15 of a 28-day cycle [1] [4].
PK Sampling Protocol: Extensive pharmacokinetic sampling for ilorasertib was performed up to 72
hours after dosing on Days 1 and 15 [4].
Key Findings: The maximum tolerated dose (MTD) was not definitively determined. The

recommended phase 2 oral monotherapy doses were established at 540 mg once weekly and 480
mg twice weekly. Oral ilorasertib pharmacokinetics were dose-proportional, with a ~15-hour half-life

and no evidence of pharmacokinetic interaction with azacitidine [1].

Protocol 2: Study in Advanced Solid Tumours
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This trial characterized ilorasertib in patients with diverse advanced solid tumours, providing key insights

into its pharmacodynamic profile [2] [5].

Patient Population: Adults with histologically confirmed locally advanced or metastatic solid tumours
refractory to standard therapy [2].

Study Arms and Dosing:
Arm I: Oral ilorasertib once daily (10–180 mg) on Days 1, 8, 15 of a 28-day cycle (n=23).

Arm II: Oral ilorasertib twice daily (40–340 mg) on Days 1, 8, 15 of a 28-day cycle (n=28).
Dosing was separated by a 6-hour interval.

Arm III: Intravenous ilorasertib once daily (8–32 mg) on Days 1, 8, 15 of a 28-day cycle (n=7)
[2].

Key Findings: Dose-limiting toxicities were predominantly related to VEGFR inhibition. Biomarker
analyses demonstrated that ilorasertib engaged both VEGFR2 and Aurora B kinase, with maximum
VEGFR2 inhibition occurring at lower exposures than those required for Aurora B inhibition in
tissue [2] [5].

Pharmacodynamic Assessments and Biomarker
Protocols

A critical finding from ilorasertib development was the differential exposure requirement for its two

primary mechanisms of action.
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Diagram 1: Dual mechanism of action of Ilorasertib. VEGFR/PDGFR inhibition occurs at lower exposures,

while Aurora kinase inhibition requires higher drug levels.

Key Biomarker Assays

Aurora B Kinase Inhibition: Measured via phosphorylation of histone H3 in blood-borne tumor

cells or skin biopsies. This is a well-established surrogate marker for Aurora B kinase activity [2] [3].
VEGFR2 Inhibition: Assessed through circulating Placental Growth Factor (PlGF) levels in

plasma, a compensatory biomarker indicative of VEGFR pathway blockade [2] [4].
Cellular Efficacy: In preclinical models, ilorasertib induced polyploidy in tumor cell lines (e.g.,

H1299, H460), a functional cellular readout of Aurora B inhibition [3].

Safety and Toxicity Profile

The safety profile of ilorasertib reflected its dual mechanism of action, with toxicities attributable to both

VEGF/R and Aurora kinase inhibition.
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Table 3: Most frequent grade 3/4 adverse events in hematologic malignancy patients (n=52) [1].

Adverse Event Incidence (%)

Hypertension 28.8%

Hypokalemia 15.4%

Anemia 13.5%

Hypophosphatemia 11.5%

The most frequent treatment-emergent adverse events of any grade in solid tumour patients (n=58) were

fatigue (48%), anorexia (34%), and hypertension (34%) [2]. The predominance of hypertension is

characteristic of VEGFR inhibitors and was observed at lower doses, consistent with the pharmacodynamic

finding that VEGFR2 inhibition is achieved at lower exposures than Aurora kinase inhibition.

Experimental Workflow for Clinical PK/PD
Characterization

The following diagram summarizes the integrated workflow used to characterize ilorasertib's clinical

pharmacokinetics and pharmacodynamics.

Diagram 2: Integrated clinical PK/PD characterization workflow for Ilorasertib.

Conclusion and Development Status

Ilorasertib demonstrated an acceptable safety profile and evidence of dual Aurora kinase and VEGFR

kinase inhibition in phase 1 trials. A critical finding was that maximum VEGFR2 inhibition occurred at

lower exposures than required for robust Aurora B inhibition in tissue [2]. This differential target

engagement profile informed dose selection for further development, balancing anti-angiogenic effects with

anti-mitotic activity. The clinical development program for ilorasertib appears to have been discontinued, as
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no later-phase trial results are available in the public domain. The compound remains a useful

pharmacological tool for investigating combined Aurora and VEGFR pathway inhibition.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 8 Tech Support

https://www.smolecule.com/products/s548704?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/25933833/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5931107/
https://www.medchemexpress.com/ABT-348.html?srsltid=AfmBOoqr2wI-rIKQSo0EOb6h6ON1mxPutYf57pOU5qncAX8RFjmA0HxK
https://pmc.ncbi.nlm.nih.gov/articles/PMC5563391/
https://www.nature.com/articles/s41416-018-0020-2
https://www.smolecule.com/products/b548704#ilorasertib-pharmacokinetics-study-design
https://www.smolecule.com/products/b548704#ilorasertib-pharmacokinetics-study-design
https://www.smolecule.com/products/b548704#ilorasertib-pharmacokinetics-study-design
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548704?utm_src=pdf-bulk
https://www.smolecule.com/products/s548704?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 8 Tech Support

https://www.smolecule.com/products/s548704?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

